molecular formula C15H11BrN4O2 B3510656 5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE

5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE

Cat. No.: B3510656
M. Wt: 359.18 g/mol
InChI Key: BTTYPOJFZFQLSH-UHFFFAOYSA-N
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Description

5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2H-1,3-benzodioxole with 4-bromobenzyl chloride under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE stands out due to its unique combination of a benzodioxole ring and a bromophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2/c16-12-4-1-10(2-5-12)8-20-18-15(17-19-20)11-3-6-13-14(7-11)22-9-21-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTYPOJFZFQLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE
Reactant of Route 2
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5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE
Reactant of Route 3
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5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE
Reactant of Route 4
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5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE
Reactant of Route 5
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5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE
Reactant of Route 6
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5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE

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